N,N-dimethyl-2-[1-(2-methyl-3-nitrophenyl)sulfonylpyrrolidin-3-yl]ethanamine
Description
N,N-dimethyl-2-[1-(2-methyl-3-nitrophenyl)sulfonylpyrrolidin-3-yl]ethanamine is a complex organic compound with a unique structure that includes a pyrrolidine ring, a sulfonyl group, and a nitrophenyl group
Properties
IUPAC Name |
N,N-dimethyl-2-[1-(2-methyl-3-nitrophenyl)sulfonylpyrrolidin-3-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-12-14(18(19)20)5-4-6-15(12)23(21,22)17-10-8-13(11-17)7-9-16(2)3/h4-6,13H,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPUHSYKDCQKJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)N2CCC(C2)CCN(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[1-(2-methyl-3-nitrophenyl)sulfonylpyrrolidin-3-yl]ethanamine typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the sulfonyl and nitrophenyl groups. One common method involves the reaction of 2-methyl-3-nitrobenzenesulfonyl chloride with N,N-dimethyl-3-pyrrolidinamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[1-(2-methyl-3-nitrophenyl)sulfonylpyrrolidin-3-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction of the nitro group: Formation of the corresponding amine derivative.
Substitution of the sulfonyl group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-2-[1-(2-methyl-3-nitrophenyl)sulfonylpyrrolidin-3-yl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N,N-dimethyl-2-[1-(2-methyl-3-nitrophenyl)sulfonylpyrrolidin-3-yl]ethanamine is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrophenyl and sulfonyl groups may play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1,2-ethanediamine: A simpler compound with similar dimethylamine functionality.
N,N-dimethyl-1,3-propanediamine: Another related compound with a different carbon chain length.
N,N-dimethyl-2-nitroethanamine: Contains a nitro group but lacks the sulfonyl and pyrrolidine components.
Uniqueness
N,N-dimethyl-2-[1-(2-methyl-3-nitrophenyl)sulfonylpyrrolidin-3-yl]ethanamine is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and a nitrophenyl group. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
